
3-Isobutylaniline
Overview
Description
3-Isobutylaniline: is an organic compound with the molecular formula C10H15N . It is a derivative of aniline, where the aniline ring is substituted with an isobutyl group at the third position. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isobutylaniline can be synthesized through several methods. One common method involves the reduction of 3-nitroisobutylbenzene using sodium hypophosphite monohydrate and palladium on activated charcoal as a catalyst. The reaction is carried out in a mixture of acetic acid butyl ester and water under reflux conditions for three hours, yielding this compound with a high yield of 93% .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitroisobutylbenzene. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The nitro group in 3-nitroisobutylbenzene can be reduced to form this compound.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium hypophosphite monohydrate and palladium on activated charcoal are commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of this compound from 3-nitroisobutylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Isobutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-isobutylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to bioactive compounds that exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative compounds formed .
Comparison with Similar Compounds
Aniline: The parent compound of 3-isobutylaniline, with a simpler structure and different reactivity.
3-Nitroisobutylbenzene: A precursor to this compound, used in its synthesis.
Other substituted anilines: Compounds like 3-methyl aniline and 3-ethyl aniline, which have different alkyl groups attached to the aniline ring.
Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts specific chemical and physical properties. This substitution affects its reactivity and makes it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
3-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMPMRZESLPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597495 | |
Record name | 3-(2-Methylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131826-11-4 | |
Record name | 3-(2-Methylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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